![molecular formula C19H13ClN2OS B12942967 Benzamide, 4-chloro-N-[2-(1H-indol-3-yl)-3-thienyl]- CAS No. 500022-51-5](/img/structure/B12942967.png)
Benzamide, 4-chloro-N-[2-(1H-indol-3-yl)-3-thienyl]-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2-(1H-Indol-3-yl)thiophen-3-yl)-4-chlorobenzamide is a synthetic compound that incorporates both indole and thiophene moieties. Indole is a bicyclic structure consisting of a six-membered benzene ring fused to a five-membered nitrogen-containing pyrrole ring. Thiophene is a five-membered ring containing one sulfur atom. The combination of these two heterocyclic structures in a single molecule can result in unique chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(1H-Indol-3-yl)thiophen-3-yl)-4-chlorobenzamide typically involves the formation of the indole and thiophene rings followed by their coupling. One common method is the condensation reaction between an indole derivative and a thiophene derivative. For example, the indole derivative can be synthesized via Fischer indole synthesis, while the thiophene derivative can be prepared using the Gewald reaction, which involves the condensation of a ketone, sulfur, and a nitrile.
Industrial Production Methods
Industrial production of such compounds often involves optimizing the reaction conditions to maximize yield and purity. This can include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The final product is usually purified through recrystallization or chromatography techniques.
Chemical Reactions Analysis
Types of Reactions
N-(2-(1H-Indol-3-yl)thiophen-3-yl)-4-chlorobenzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the indole and thiophene rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenation using bromine or chlorination using thionyl chloride.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.
Scientific Research Applications
N-(2-(1H-Indol-3-yl)thiophen-3-yl)-4-chlorobenzamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of diseases such as cancer and bacterial infections.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of N-(2-(1H-Indol-3-yl)thiophen-3-yl)-4-chlorobenzamide involves its interaction with specific molecular targets. The indole and thiophene moieties can interact with various enzymes and receptors, modulating their activity. For example, the compound may inhibit certain kinases or bind to DNA, affecting cellular processes such as proliferation and apoptosis.
Comparison with Similar Compounds
Similar Compounds
N-(2-(1H-Indol-3-yl)thiophen-3-yl)benzamide: Lacks the chlorine atom on the benzamide ring.
N-(2-(1H-Indol-3-yl)thiophen-3-yl)-4-methylbenzamide: Contains a methyl group instead of a chlorine atom.
N-(2-(1H-Indol-3-yl)thiophen-3-yl)-4-nitrobenzamide: Contains a nitro group instead of a chlorine atom.
Uniqueness
The presence of the chlorine atom in N-(2-(1H-Indol-3-yl)thiophen-3-yl)-4-chlorobenzamide can significantly influence its chemical reactivity and biological activity. Chlorine atoms can enhance the compound’s ability to interact with biological targets, potentially increasing its potency and selectivity.
Properties
CAS No. |
500022-51-5 |
|---|---|
Molecular Formula |
C19H13ClN2OS |
Molecular Weight |
352.8 g/mol |
IUPAC Name |
4-chloro-N-[2-(1H-indol-3-yl)thiophen-3-yl]benzamide |
InChI |
InChI=1S/C19H13ClN2OS/c20-13-7-5-12(6-8-13)19(23)22-17-9-10-24-18(17)15-11-21-16-4-2-1-3-14(15)16/h1-11,21H,(H,22,23) |
InChI Key |
FYRRYFODQYUICD-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CN2)C3=C(C=CS3)NC(=O)C4=CC=C(C=C4)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-Phenyl-3-(trifluoromethyl)-5,6-dihydro-4H-pyrrolo[3,4-c]pyrazole hydrochloride](/img/structure/B12942903.png)
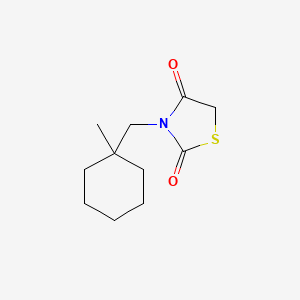
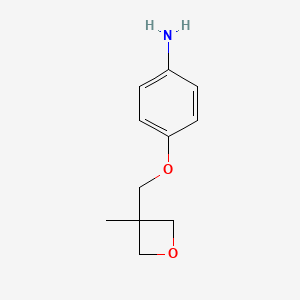
![(2R,3S,4R,5R)-2-(hydroxymethyl)-5-[6-(methylamino)-2-(4-pyridin-2-ylpyrazol-1-yl)purin-9-yl]oxolane-3,4-diol](/img/structure/B12942921.png)
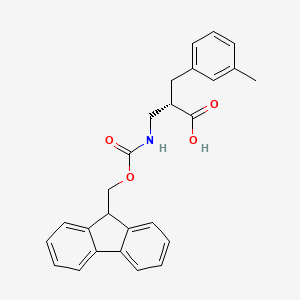

![Methyl 4-chloro-2-methylpyrrolo[2,1-f][1,2,4]triazine-6-carboxylate](/img/structure/B12942944.png)

![2,2-Difluoro-1-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]ethanol](/img/structure/B12942952.png)
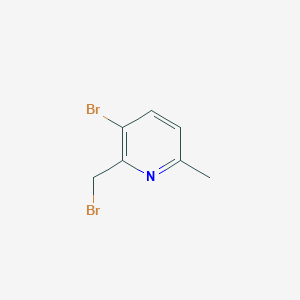
![(3AR,5R,6aR)-2-((benzyloxy)carbonyl)-5-((tert-butoxycarbonyl)amino)hexahydrocyclopenta[c]pyrrole-3a(1H)-carboxylic acid](/img/structure/B12942975.png)
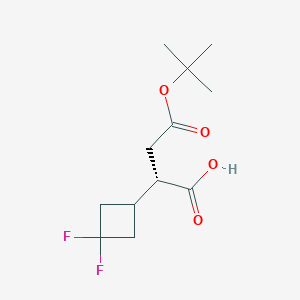
![(S)-3,3-Diphenylhexahydropyrrolo[1,2-c][1,3,2]oxazaborole](/img/structure/B12942983.png)

